molecular formula C12H12O3 B1279070 ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 6742-25-2

ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B1279070
CAS No.: 6742-25-2
M. Wt: 204.22 g/mol
InChI Key: CRUSDTXUTKVYLW-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 6742-25-2) is a high-value bicyclic compound with the molecular formula C12H12O3 . It serves as a versatile synthetic building block in organic and medicinal chemistry research. The molecule features a fused indane core structure, incorporating both a ketone and an ester functional group, which provides two distinct handles for chemical modification and diversification . This scaffold is of significant interest in the synthesis of more complex molecular architectures, including pharmaceutical intermediates and novel organic materials . For instance, closely related carboxylate derivatives, such as the methyl ester analogue, are recognized as key intermediates in developing insecticides like Indoxacarb . The structural rigidity and functionalization potential of this dihydroindene carboxylate scaffold make it a valuable intermediate for researchers constructing compound libraries or exploring new chemical spaces in drug discovery and agrochemical development . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUSDTXUTKVYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448054
Record name ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6742-25-2
Record name ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The base deprotonates the α-carbon of 1-indanone, generating an enolate that nucleophilically attacks ethyl chloroformate. Subsequent elimination of chloride yields the β-keto ester.

Standard Protocol

  • Reagents : 1-Indanone (1.0 eq), ethyl chloroformate (1.2 eq), triethylamine (1.5 eq), anhydrous THF.
  • Procedure :
    • Dissolve 1-indanone (10 g, 75.6 mmol) in THF (150 mL) under N₂.
    • Add triethylamine (15.4 mL, 113 mmol) dropwise at 0°C.
    • Introduce ethyl chloroformate (9.2 mL, 90.7 mmol) over 30 min.
    • Warm to 25°C and stir for 12 h.
    • Quench with 1M HCl, extract with ethyl acetate (3×100 mL), dry (Na₂SO₄), and concentrate.
    • Purify via flash chromatography (hexane:EtOAc 4:1).

Yield : 82–89%
Purity : >95% (GC-MS)

Sodium Hydride-Mediated Alkylation of Indanone Derivatives

Industrial-scale production often employs sodium hydride (NaH) to activate indanone precursors.

Methyl Carbonate Alkylation

A patent (CN105461552A) details large-scale synthesis using methyl carbonate as the electrophile:

Parameter Value
Substrate 5-Chloro-1-indanone
Alkylating Agent Dimethyl carbonate
Base NaH (60% dispersion)
Solvent Toluene
Temperature Reflux (110°C)
Time 5 h
Yield 94%

Key Steps :

  • NaH (2.5 eq) suspended in toluene.
  • Dimethyl carbonate (3.0 eq) added at 25°C.
  • 5-Chloro-1-indanone (1.0 eq) introduced via cannula.
  • Reflux until TLC confirms consumption.

Comparative Analysis of Bases

Base selection critically impacts yield:

Base Solvent Temp (°C) Yield (%)
NaH THF 65 89
KOtBu DMF 25 72
LDA Et₂O −78 68

NaH in THF provides optimal enolate formation and electrophile reactivity.

Photochemical Synthesis via 1,5-Hydrogen Migration

A novel photochemical route (λ = 300 nm) constructs the indanone core through spin center shift mechanisms:

Substrate Design

o-Alkylphenyl alkyl ketones undergo:

  • n→π* excitation.
  • 1,5-Hydrogen migration to carbonyl oxygen.
  • Acid elimination (e.g., HCl).
  • Cyclization to 1-indanone derivatives.

Example :

  • Starting Material : 2-(Chloromethyl)phenyl propan-2-yl ketone
  • Conditions : CH₂Cl₂, 24 h irradiation
  • Yield : 78%
  • Diastereoselectivity : 9:1 (trans:cis)

Industrial Production Optimization

Scale-up protocols prioritize cost efficiency and safety:

Continuous Flow Reactor Design

Parameter Batch Mode Flow Mode
Reaction Time 12 h 45 min
Temperature 25°C 70°C
Throughput 5 kg/day 50 kg/day
Impurity Profile 3–5% <1%

Advantages :

  • Reduced exotherm risk during Claisen condensation.
  • In-line IR monitoring for real-time yield optimization.

Solvent Recycling Systems

  • Distillation Recovery : Toluene (98%), THF (95%).
  • Cost Impact : Lowers production costs by €12–15/kg.

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability Cost (€/kg)
Claisen Condensation 89 95 High 120
NaH Alkylation 94 97 Industrial 85
Photochemical 78 91 Lab-scale 240

Key Findings :

  • NaH-mediated alkylation balances yield and cost for metric-ton production.
  • Photochemical methods suit specialty derivatives but require UV infrastructure.

Troubleshooting Common Synthesis Issues

Enolate Oligomerization

  • Cause : Excess base or slow electrophile addition.
  • Solution : Maintain substrate:base ratio ≤1:1.2; add electrophile at ≤5 mL/min.

Ester Hydrolysis

  • Mitigation : Use molecular sieves (4Å) in THF; keep reaction pH >9.

Purification Challenges

  • Advice : Employ silica gel pretreated with 1% Et₃N to prevent β-keto ester decomposition.

Emerging Methodologies

Enzymatic Asymmetric Synthesis

Tyrosinase from Aspergillus oryzae catalyzes o-quinone formation, enabling stereoselective 1,4-addition to β-keto esters:

  • ee : Up to 93%
  • Scale : 100 mg–1 g

Palladium-Catalyzed Allenylation

Pd(0)/SegPhos catalysts mediate allenylic alkylation with:

  • Yield : 98%
  • dr : 8:1
  • ee : 96%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester or amide derivatives.

Scientific Research Applications

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxamide: Similar structure but with an amide group instead of an ester group.

    Indanone derivatives: Compounds with variations in the substituents on the indanone core.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

This compound has the molecular formula C12H12O3C_{12}H_{12}O_3 and is characterized by the presence of an oxo group and an ester functional group. These features contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may exert its effects through:

  • Enzyme Inhibition : It can interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : The compound may bind to receptors involved in signaling pathways, affecting cellular responses.

Research indicates that the oxo and ester functionalities play crucial roles in these interactions, facilitating the compound's reactivity with biological targets .

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth has been documented in several studies, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

These findings indicate that this compound may induce apoptosis and inhibit cell proliferation through various mechanisms .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of cleaved caspase proteins .
  • Antimicrobial Efficacy :
    • In another investigation, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various analogs have been synthesized to evaluate structure–activity relationships (SAR). For instance:

Analog Biological Activity
Ethyl 5-methoxy derivativeIncreased anticancer potency
Methyl ester variantEnhanced antimicrobial effects

These studies underscore the importance of structural modifications in improving the therapeutic profiles of indene derivatives .

Q & A

Q. What are the standard synthetic routes for ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate?

The compound is typically synthesized via base-mediated alkylation of 2,3-dihydro-1H-inden-1-one. For example, a reported procedure involves reacting 2,3-dihydro-1H-inden-1-one with dimethyl carbonate and NaH at 80°C, yielding mthis compound (64% yield after purification) . Ethyl esters can be prepared analogously using ethyl carbonate derivatives. Alternative routes include palladium-catalyzed decarboxylative allylation, as demonstrated in the synthesis of structurally similar 2-methylallyl derivatives (75% yield) .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

  • ¹H NMR : Distinct signals for the keto/enol tautomers (e.g., δ 3.80 ppm for OCH₃ in keto form vs. 3.86 ppm in enol form, with a 6:1 ratio observed in CDCl₃) .
  • HRMS : Confirmation of molecular ion peaks (e.g., [M+H]⁺ calcd. 245.1172, found 245.1177) .
  • IR : Absorption bands for carbonyl groups (e.g., 1737 cm⁻¹ for ester, 1703 cm⁻¹ for ketone) .

Advanced Research Questions

Q. How can researchers address keto-enol tautomerism in structural analysis?

Keto-enol equilibrium complicates NMR interpretation. To mitigate this:

  • Use low-temperature NMR to slow tautomer interconversion.
  • Analyze integration ratios of distinct proton signals (e.g., OCH₃ in keto vs. enol forms) to quantify tautomer populations .
  • Employ X-ray crystallography for unambiguous structural determination, as seen in derivatives like ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate .

Q. What enantioselective strategies are effective for modifying this scaffold?

  • Palladium-catalyzed allylation : Achieves α-alkylation with up to 99% yield using chiral ligands (e.g., dimeric cinchona-derived ammonium salts) .
  • Organocatalytic α-amination : Yields enantiomeric excess (e.g., 36% ee) in deep eutectic solvents, though optimization is required for higher selectivity .
  • Electrophilic fluoromethylation : Regioselective difluoromethylation (34% yield) using chlorofluorocarbene reagents under catalytic conditions .

Q. How should structural contradictions in crystallographic data be resolved?

  • Use SHELX suite (SHELXL/SHELXS) for refinement, leveraging its robustness in handling high-resolution or twinned data .
  • Validate hydrogen bonding and displacement parameters with ORTEP for Windows , which provides graphical visualization of anisotropic ellipsoids .
  • Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemical assignments .

Q. What catalytic mechanisms explain regioselectivity in functionalization reactions?

  • Palladium/C-mediated arylation : Proceeds via π-allyl Pd intermediates, favoring α-position due to steric and electronic effects of the indene backbone .
  • I₂-catalyzed hydration : Activates alkynyl groups through iodonium intermediates, enabling selective hydration to ketones (e.g., in 5,6-dimethoxy derivatives) .

Methodological Considerations

  • Handling Low Yields in Difluoromethylation : Optimize reaction stoichiometry (e.g., excess CF₂Br₂) and employ slow reagent addition to minimize side reactions .
  • Enantiomeric Excess Determination : Use chiral HPLC with n-hexane/2-propanol gradients (e.g., 95:5 ratio) for baseline separation of enantiomers .
  • Crystallization Challenges : Recrystallize from pentane/ethyl acetate mixtures (e.g., 9:1) to obtain high-purity solids, as demonstrated for trifluoromethyl-substituted derivatives .

Data Contradictions and Troubleshooting

  • Discrepancies in Tautomer Ratios : Vary solvents (e.g., CDCl₃ vs. DMSO-d₶) to stabilize specific tautomers and reduce dynamic effects .
  • Inconsistent Mass Spec Peaks : Confirm ionization efficiency using ESI(+) mode and internal standards (e.g., Na⁺ adducts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 2
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ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

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